molecular formula C6H12O3<br>CH3COOCH2CH2OCH2CH3<br>C6H12O3 B089778 2-Ethoxyethyl acetate CAS No. 111-15-9

2-Ethoxyethyl acetate

Cat. No.: B089778
CAS No.: 111-15-9
M. Wt: 132.16 g/mol
InChI Key: SVONRAPFKPVNKG-UHFFFAOYSA-N
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Description

2-Ethoxyethyl acetate is an organic compound with the chemical formula C6H12O3. It is the ester of ethoxyethanol and acetic acid. This compound is a colorless liquid that is partially soluble in water and is commonly used as a solvent in various industrial applications .

Mechanism of Action

Target of Action

2-Ethoxyethyl acetate is an organic compound with the formula CH3CH2OCH2CH2O2CCH3 . It is primarily used as a solvent, and its main targets are various substances that it can dissolve, such as polyester, short oil alkyd resins , nitrocellulose , and other substances used in coatings, dyes, insecticides, soaps, and cosmetics .

Mode of Action

As a solvent, this compound interacts with its targets by dissolving them. This is due to the compound’s ability to disrupt the intermolecular forces between the molecules of the substance, allowing them to mix with the solvent molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are such that it can be absorbed through inhalation, ingestion, and dermally . Once in the body, it is rapidly metabolized to 2-ethoxyethanol and then to 2-ethoxyacetaldehyde and 2-ethoxyacetic acid . The bioavailability of this compound is influenced by these metabolic processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its toxic effects. It can cause slight skin and eye irritation after exposure . High exposure can lead to more serious health effects, including kidney damage and paralysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it may form an explosive mixture with air and is incompatible with strong acids, strong alkalis, and nitrates . It should be kept in a dry, cool, and well-ventilated place . Furthermore, it can soften many plastics, attack plastics, rubber, and coatings , indicating that the material of the container can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl acetate can be synthesized through the esterification of ethoxyethanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylene oxide with ethanol to form ethoxyethanol, which is then esterified with acetic acid. The process involves the use of continuous reactors and distillation columns to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl acetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxyethyl acetate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Ethylene glycol monoethyl ether acetate
  • Ethyl glycol acetate
  • Cellosolve acetate
  • Ethoxyethanol acetate

Comparison: 2-Ethoxyethyl acetate is unique among these compounds due to its specific ester structure, which imparts distinct solvent properties. It is particularly effective in dissolving resins and coatings, making it a preferred choice in the paint and coatings industry. Additionally, its metabolic pathway and potential toxic effects are well-studied, providing a comprehensive understanding of its behavior in biological systems .

Properties

IUPAC Name

2-ethoxyethyl acetate
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InChI

InChI=1S/C6H12O3/c1-3-8-4-5-9-6(2)7/h3-5H2,1-2H3
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InChI Key

SVONRAPFKPVNKG-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOC(=O)C
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Molecular Formula

C6H12O3, Array
Record name ETHYLENE GLYCOL MONOETHYL ETHER ACETATE
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DSSTOX Substance ID

DTXSID9021928
Record name Ethylene glycol monoethyl ether acetate
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Molecular Weight

132.16 g/mol
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Physical Description

Ethylene glycol monoethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 120 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild odor.
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Record name Ethanol, 2-ethoxy-, 1-acetate
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Record name 2-Ethoxyethyl acetate
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), 156.4 °C, 156 °C, 313 °F
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Flash Point

135 °F (NTP, 1992), 47 °C, 52 °C (Closed cup), 51.1 °C c.c., 135 °F, 124 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Coefficient of expansion = 0.00112 °C-1 at 20 °C; Dielectric constant = 7.567 at 30 °C; Water azeotrope = 44.4 wt % at 97 °C; Hildebrand solubility parameter(delta) = 17.8 MPa, Very soluble in ethyl alcohol, ethyl ether, MISCIBLE WITH OLIVE OIL IN ALL PROP, Miscible with aromatic hydrocarbons, In water, 187,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 23, 23%
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Density

0.974 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.975 at 20 °C/20 °C, Relative density (water = 1): 0.97 (20 °C), 0.98
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Vapor Density

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.7, 4.72
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Vapor Pressure

1.2 mmHg at 68 °F ; 3.8 mmHg at 86 °F (NTP, 1992), 2.0 [mmHg], 2.00 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27, 2 mmHg
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Color/Form

Colorless liquid

CAS No.

111-15-9
Record name ETHYLENE GLYCOL MONOETHYL ETHER ACETATE
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Record name Glycol monoethyl ether acetate
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Record name Ethylene glycol monoethyl ether acetate
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Record name 2-Ethoxyethyl acetate
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Record name 2-ETHOXYETHYL ACETATE
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Record name ETHYLENE GLYCOL MONOETHYL ETHER ACETATE
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Record name 2-ETHOXYETHYL ACETATE
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Record name 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE)
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Record name Ethanol, 2-ethoxy-, acetate
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Melting Point

-79.1 °F (NTP, 1992), -61.7 °C, -62 °C, -79 °F
Record name ETHYLENE GLYCOL MONOETHYL ETHER ACETATE
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Record name ETHYLENE GLYCOL MONOETHYL ETHER ACETATE
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Record name 2-ETHOXYETHYL ACETATE
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Record name 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE)
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Record name 2-Ethoxyethyl acetate
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Synthesis routes and methods I

Procedure details

When the polyamide-imide resin obtained in this invention is made into a varnish, there may be used, as co-solvents, xylene, NISSEKI HISOL-100, 150 (trade names, mfd. by Nippon Petrochemicals Co., Ltd., aromatic hydrocarbons obtained from petroleum, b.p. 80°-300° C.), methyl Cellosolve acetate, ethyl Cellosolve acetate, γ-butyrolactone and the like in combination with the basic organic solvents described above.
[Compound]
Name
polyamide-imide resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

When the polyamide-imide resin obtained in this invention is made into a varnish, there may be used as auxiliary solvents xylene, NISSEKI HISOL-100, 150 (trade names, mfd. by Nippon Petrochemicals Co., Ltd., aromatic hydrocarbons obtained from petroleum, b.p. 80°-300° C.), methyl Cellosolve acetate, ethyl Cellosolve acetate, γ-butyrolacetone and the like in combination with the basic organic solvents described above.
[Compound]
Name
polyamide-imide resin
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0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
petroleum
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Into 2000-ml autoclave were charged 86.5 g (0.8 mol) of m-cresol, 27.2 g (0.2 mol) of 2,3,5-trimethylphenol, 75.0 g (0.925 mol) of formalin (37% by weight aqueous formaldehyde solution), 7.56 g (0.06 mol) of oxalic acid dihydrate, 384.5 g of dioxane and 77.5 g of water. Thereafter, the autoclave was immersed in an oil bath and the internal temperature thereof was kept at 140° C. to effect polycondensation for 6 hours. Thereafter, the internal temperature of the autoclave was returned to the neighborhood of room temperature, and the reaction mixture was taken out and allowed to stand until the suspension was separated to two layers, after which the resin layer was taken out. Thereto was added 432 g of ethyl cellosolve acetate, and unreacted formaldehyde, dioxane and water were removed by distillation under reduced pressure, to obtain an ethyl cellosolve acetate solution. The solution thus obtained was washed with water to remove the oxalic acid used as a catalyst and the ethyl cellosolve acetate and water were removed by distillation under reduced pressure to recover Resin A [hereinafter referred to as "Resin A (8)"].
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
77.5 g
Type
solvent
Reaction Step One
Quantity
384.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 495.7 g. (3.95 equivalents) of 4,4'-methylenebis(phenyl isocyanate) and 2.81 g. (0.038 equivalents) of 1-butanol was heated at 50° C for 3 hours. A portion (131.2 g.) of the resulting mixture was then added, with vigorous agitation, to a portion (306.8 g.) of the above polyol blend to which had been added 0.09 g. of stannous octoate. The resulting mixture was poured into a tray and cured by heating at 70° C for 20 hours. The resulting elastomer, which had a hardness of 45 Shore D, was chopped into granules and heated with 657 g. of Cellosolve acetate at 155° C until a clear solution was obtained (about 1 hour heating). The resulting coating composition, containing 40% w/w of elastomer, had a viscosity of 14,900 cps. at 25° C. A film was cast from this solution and found to have a tensile strength of 2100 psi and an elongation at break of 820%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
polyol
Quantity
306.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
45
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods V

Procedure details

Examples of the high boiling organic solvents are phthalic acid alkyl esters (e.g., dibutyl phthalate, dioctyl phthalate, etc.), phosphoric acid esters (e.g., diphenyl phosphate, triphenyl phosphate, tricresyl phosphate, dioctylbutyl phosphate, etc.), citric acid esters (e.g., tributyl acetylcitrate, etc.), benzoic acid esters (e.g., octyl benzoate, etc.), alkylamides (e.g., diethyllaurylamide, etc.), fatty acid esters (e.g., dibutoxyethyl succinate, dioctyl azelate, etc.), trimesic acid esters (e.g., tributyl trimesate, etc.), etc. Also, examples of the low boiling organic solvents are organic solvents having a boiling point of about 30° C. to 160° C., such as lower alkyl acetates (e.g., ethyl acetate, butyl acetate, etc.), ethyl propionate, secondary butyl alcohol, methyl isobutyl ketone, β-ethoxyethyl acetate, methyl cellosolve acetate, cyclohexanone, etc. The dye providing substance is dissolved in the aforesaid high boiling organic solvent or the low boiling organic solvent and then dispersed in a hydrophilic colloid. In this case, a mixture of the high boiling organic solvent and the low boiling organic solvent may be used.
Quantity
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Type
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Reaction Step One
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[Compound]
Name
trimesic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phthalic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
phosphoric acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
citric acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkylamides
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
[Compound]
Name
fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl acetate
Reactant of Route 2
Reactant of Route 2
2-Ethoxyethyl acetate
Reactant of Route 3
Reactant of Route 3
2-Ethoxyethyl acetate
Reactant of Route 4
Reactant of Route 4
2-Ethoxyethyl acetate
Reactant of Route 5
Reactant of Route 5
2-Ethoxyethyl acetate
Reactant of Route 6
Reactant of Route 6
2-Ethoxyethyl acetate

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